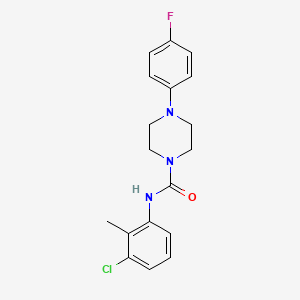![molecular formula C23H20BrNO4 B5382093 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as BRQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRQ belongs to the family of quinoline-based compounds that have shown promising results in targeting various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the inhibition of the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell growth and survival. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
Apart from its anticancer properties, 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess anti-inflammatory and antimicrobial properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages, which are involved in the pathogenesis of various inflammatory diseases. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses of the compound to be used, reducing the risk of adverse effects. However, one of the limitations of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is the development of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate with other anticancer agents, which could enhance its therapeutic efficacy. Additionally, the potential applications of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in other diseases, such as neurodegenerative diseases, could also be explored.
Synthesemethoden
The synthesis of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-bromo-4-(propionyloxy) cinnamic acid with 8-aminoquinoline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate.
Wissenschaftliche Forschungsanwendungen
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Eigenschaften
IUPAC Name |
[2-bromo-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4/c1-3-21(26)28-19-13-9-15(14-18(19)24)8-11-17-12-10-16-6-5-7-20(23(16)25-17)29-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWQIRDOCKXDTE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)

![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5382067.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)
![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)